molecular formula C7H12N2O2 B6273959 N,N-dimethyl-5-oxopyrrolidine-3-carboxamide CAS No. 958807-10-8

N,N-dimethyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B6273959
CAS No.: 958807-10-8
M. Wt: 156.2
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Description

Historical Context and Initial Academic Reports on N,N-dimethyl-5-oxopyrrolidine-3-carboxamide Synthesis and Characterization

Detailed historical accounts and initial academic reports focusing specifically on the synthesis and characterization of this compound are not extensively documented in readily available literature. However, the synthesis of the parent structure, 5-oxopyrrolidine-3-carboxylic acid, and its derivatives has been a subject of chemical synthesis studies for decades. The general approach to synthesizing the 5-oxopyrrolidine-3-carboxamide (B176796) scaffold often involves the reaction of itaconic acid with a suitable amine, followed by amidation of the resulting carboxylic acid. mdpi.comnih.govresearchgate.net

For the specific synthesis of this compound, a plausible synthetic route would involve the initial formation of a 1-substituted-5-oxopyrrolidine-3-carboxylic acid. This intermediate would then be reacted with dimethylamine (B145610) in the presence of a coupling agent to form the desired N,N-dimethylcarboxamide. Characterization of such a compound would typically involve standard analytical techniques.

Table 1: Standard Characterization Techniques

Technique Purpose
Nuclear Magnetic Resonance (NMR) Spectroscopy To determine the molecular structure by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Infrared (IR) Spectroscopy To identify the presence of key functional groups, such as the amide and lactam carbonyl groups.
Mass Spectrometry (MS) To determine the molecular weight and elemental composition of the compound.

Structural Significance of the Pyrrolidine-3-carboxamide (B1289381) Moiety in Heterocyclic Chemistry

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry. nih.govresearchgate.net Its non-planar, three-dimensional structure allows for the precise spatial arrangement of substituents, which is crucial for specific interactions with biological targets. nih.gov The incorporation of a carbonyl group at the 5-position to form a pyrrolidinone (or 5-oxopyrrolidine) ring further enhances its significance. This lactam functionality can participate in hydrogen bonding, a key interaction in many biological systems. nih.gov

The carboxamide group at the 3-position provides an additional site for molecular interactions and a point for further chemical modification. The nature of the substituents on the amide nitrogen can significantly influence the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic profile. nih.gov The pyrrolidine-3-carboxamide moiety, therefore, represents a versatile template for the design of new bioactive molecules.

Overview of Current Academic Research Trajectories and Scholarly Interest in this compound

Current academic research does not show a strong, focused interest in this compound itself. Instead, the scholarly focus is on a wide array of its analogues where the N,N-dimethyl group is replaced by larger, more complex substituents. The primary research trajectories for the broader class of 5-oxopyrrolidine-3-carboxamides are in the discovery of novel therapeutic agents, particularly in the following areas:

Anticancer Agents: A significant body of research is dedicated to synthesizing and evaluating 5-oxopyrrolidine-3-carboxamide derivatives for their potential as anticancer drugs. mdpi.comnih.govmdpi.com These studies often involve modifying the substituents on the pyrrolidine nitrogen and the amide nitrogen to optimize activity against various cancer cell lines.

Antimicrobial Agents: The development of new antimicrobial agents is another major research thrust. Derivatives of 5-oxopyrrolidine-3-carboxamide have been investigated for their activity against a range of bacterial and fungal pathogens. mdpi.comnih.gov

Enzyme Inhibitors: The pyrrolidine carboxamide scaffold has been identified as a promising starting point for the development of inhibitors for various enzymes. For instance, derivatives have been explored as inhibitors of enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis and as CCR5 antagonists for anti-HIV-1 therapy. nih.govacs.org

The N,N-dimethyl variant likely serves as a simple analogue or a reference compound in these broader studies, helping to establish structure-activity relationships.

Scope and Objectives of Research on this compound

While specific research programs dedicated solely to this compound are not apparent, the general scope and objectives for research on this class of compounds can be inferred from studies on its analogues.

The primary objectives of such research typically include:

Synthesis of Novel Derivatives: The design and efficient synthesis of libraries of 5-oxopyrrolidine-3-carboxamide derivatives with diverse substituents. researchgate.netresearchgate.net This involves developing versatile and high-yielding synthetic methodologies.

Biological Screening: The evaluation of the synthesized compounds for a range of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory effects. nih.govresearchgate.netmdpi.com

Structure-Activity Relationship (SAR) Studies: To understand how different structural modifications influence the biological activity of the compounds. nih.gov This knowledge is crucial for the rational design of more potent and selective molecules.

Mechanism of Action Studies: To elucidate the molecular mechanisms by which the active compounds exert their biological effects. This may involve identifying the specific cellular targets or pathways that are modulated by the compounds.

Table 2: Key Research Areas for 5-Oxopyrrolidine-3-Carboxamide Derivatives

Research Area Therapeutic Target/Application
Oncology Various cancer cell lines
Infectious Diseases Bacterial and viral targets

Properties

CAS No.

958807-10-8

Molecular Formula

C7H12N2O2

Molecular Weight

156.2

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N,n Dimethyl 5 Oxopyrrolidine 3 Carboxamide

Retrosynthetic Analysis and Strategic Precursors for N,N-dimethyl-5-oxopyrrolidine-3-carboxamide

A retrosynthetic analysis of this compound reveals several logical disconnections to identify key precursors. The most straightforward approach involves disconnecting the amide bond of the N,N-dimethylcarboxamide group, leading to 5-oxopyrrolidine-3-carboxylic acid and dimethylamine (B145610). This carboxylic acid is a pivotal intermediate in many synthetic routes.

Further disconnection of the 5-oxopyrrolidine-3-carboxylic acid core, specifically by breaking the N1-C2 and N1-C5 bonds of the lactam ring, points to itaconic acid and a primary amine as the fundamental building blocks. This strategy is widely employed in the synthesis of N-substituted 5-oxopyrrolidine-3-carboxylic acids. For instance, the reaction of itaconic acid with amines such as N-(4-aminophenyl)acetamide or 2-aminophenol (B121084) serves as a common entry point to this class of compounds. rsc.orgacs.orgmdpi.com

Another retrosynthetic strategy could involve the disconnection at the C3-C4 bond, suggesting a Michael addition-type reaction as a potential synthetic route. The strategic precursors identified through this analysis are summarized in the table below.

PrecursorCorresponding Synthetic Strategy
5-Oxopyrrolidine-3-carboxylic acidAmidation with dimethylamine
Itaconic acid and a primary amineCyclization to form the pyrrolidinone ring
Succinic anhydride (B1165640) and a hydrazide derivativeFormation of the pyrrolidinone ring via cyclization nih.gov

Classical and Modern Synthetic Routes to this compound

The synthesis of this compound can be achieved through various classical and modern synthetic methods, focusing on the efficient construction of the pyrrolidinone ring and the installation of the N,N-dimethylcarboxamide group.

Cyclization Reactions for Pyrrolidine (B122466) Ring Formation

The formation of the 5-oxopyrrolidine ring, a γ-lactam, is a critical step in the synthesis of the target compound. A prevalent method involves the reaction of itaconic acid with a primary amine. This reaction typically proceeds by a Michael addition of the amine to the α,β-unsaturated system of itaconic acid, followed by an intramolecular cyclization to form the lactam ring. For example, heating a mixture of an amine and itaconic acid, often in a solvent like water, leads to the formation of the corresponding N-substituted 5-oxopyrrolidine-3-carboxylic acid. rsc.orgacs.orgmdpi.com

An alternative approach to the pyrrolidinone core involves the reaction of a hydrazide with succinic anhydride. This method also results in the formation of a five-membered lactam ring structure. nih.gov

Amidation Strategies for the N,N-dimethylcarboxamide Group

Once the 5-oxopyrrolidine-3-carboxylic acid scaffold is in place, the N,N-dimethylcarboxamide group is typically introduced through an amidation reaction. This involves the coupling of the carboxylic acid with dimethylamine. To facilitate this transformation, the carboxylic acid is usually activated in situ using a variety of coupling reagents.

Commonly employed coupling agents include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.gov Other modern coupling reagents such as (benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are also highly effective for this purpose. The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and purity of the final this compound.

Coupling Reagent CombinationDescription
EDC/HOBt/DMAPA widely used combination for amide bond formation, where EDC activates the carboxylic acid, and HOBt and DMAP facilitate the coupling. nih.gov
DCC/DMAPA classic method for amidation, though the dicyclohexylurea byproduct can sometimes complicate purification.
HATU/DIPEAA highly efficient system for amide coupling, particularly for challenging substrates.
PyBOPA phosphonium-based coupling reagent that is effective for a broad range of amide syntheses.

Stereoselective and Asymmetric Synthesis of Chiral this compound Derivatives

The development of stereoselective and asymmetric routes to chiral this compound derivatives is of significant interest, as the stereochemistry at the C3 position can have a profound impact on the biological activity of the molecule. While specific examples for the synthesis of chiral this compound are not extensively documented, general strategies for the asymmetric synthesis of substituted pyrrolidines can be applied.

One approach involves the use of chiral starting materials, such as enantiomerically pure amino acids, which can be elaborated into the desired chiral pyrrolidinone scaffold. Another strategy employs chiral catalysts or auxiliaries to control the stereochemical outcome of key bond-forming reactions, such as the Michael addition step in the formation of the pyrrolidinone ring. The synthesis of various chiral pyrrolidine carboxamides has been reported, highlighting the feasibility of producing enantiomerically enriched derivatives of the target compound. orgasynth.com

Flow Chemistry and Continuous Synthesis Approaches for this compound

Flow chemistry and continuous manufacturing processes offer several advantages over traditional batch synthesis, including improved safety, scalability, and process control. While a specific continuous synthesis for this compound has not been detailed in the literature, the synthesis of related lactam structures, such as 2-pyrrolidinones, has been successfully demonstrated using flow reactors. These approaches often involve the use of immobilized catalysts or reagents, which can simplify purification and allow for the continuous production of the target molecule. Given the modular nature of the synthesis of this compound, it is conceivable that a multi-step flow process could be developed, integrating the cyclization and amidation reactions in a continuous fashion.

Functionalization and Derivatization Strategies for this compound

The this compound scaffold can be further functionalized and derivatized to explore structure-activity relationships and develop new chemical entities. The primary point for derivatization is the N1-position of the pyrrolidinone ring, assuming it is not already substituted during the initial synthesis. A wide variety of substituents can be introduced at this position by selecting the appropriate primary amine in the initial cyclization reaction with itaconic acid.

Furthermore, the carboxylic acid precursor, 5-oxopyrrolidine-3-carboxylic acid, can be converted into a range of other functional groups at the C3 position before the final amidation step. For example, the carboxylic acid can be transformed into esters, hydrazides, and subsequently into various heterocyclic systems such as oxadiazoles, pyrazoles, or triazoles. rsc.orgacs.orgmdpi.comacs.org These derivatization strategies significantly expand the chemical space accessible from the core this compound structure.

Derivative TypeSynthetic PrecursorResulting Functional Group/Moiety
Ester5-Oxopyrrolidine-3-carboxylic acid-COOR
Hydrazide5-Oxopyrrolidine-3-carboxylic acid ester-CONHNH2
Hydrazone5-Oxopyrrolidine-3-carbohydrazide (B1650037)-CONHN=CHR
N-Substituted Pyrrole (B145914)5-Oxopyrrolidine-3-carbohydrazideReaction with 2,5-hexanedione (B30556) leads to a pyrrole ring. rsc.orgacs.orgacs.org
N-Substituted Pyrazole (B372694)5-Oxopyrrolidine-3-carbohydrazideReaction with 2,4-pentanedione leads to a pyrazole ring. rsc.orgacs.orgacs.org

Modifications at the Pyrrolidine Nitrogen Atom

The nitrogen atom within the pyrrolidine ring of this compound is a secondary amine, rendering it nucleophilic and susceptible to a variety of substitution reactions. nih.gov This position is a primary target for introducing molecular diversity.

N-Alkylation: The pyrrolidine nitrogen can be alkylated under standard conditions. For instance, the reaction of a similar 5-oxopyrrolidine-3-carbohydrazide derivative with iodoethane (B44018) in the presence of potassium hydroxide (B78521) and potassium carbonate resulted in N-alkylation. nih.gov It is anticipated that this compound would react similarly with various alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of a suitable base to yield the corresponding N-alkylated products.

N-Arylation: The introduction of an aryl group at the pyrrolidine nitrogen can be achieved through transition-metal-catalyzed cross-coupling reactions. Copper-catalyzed N-arylation of sulfonamides with arylboronic acids has been demonstrated in water under ligand-free and aerobic conditions, suggesting a potential route for the N-arylation of the pyrrolidinone core. organic-chemistry.org Similarly, palladium-catalyzed direct C-H arylation is a common method for functionalizing nitrogen-containing heterocycles and could likely be adapted for the N-arylation of this compound with various aryl halides. nih.gov

Table 1: Representative N-Alkylation and N-Arylation Reactions

Reaction TypeReagents and ConditionsExpected Product
N-AlkylationAlkyl halide (e.g., CH3I), Base (e.g., K2CO3), Solvent (e.g., DMF)N-Alkyl-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide
N-ArylationAryl halide (e.g., C6H5Br), Catalyst (e.g., Pd(OAc)2), Base (e.g., K2CO3), Solvent (e.g., Anisole)N-Aryl-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide

Reactions Involving the Ketone Functionality at C5

The ketone group at the C5 position of the pyrrolidinone ring is another key site for chemical transformations, allowing for the introduction of new functional groups and stereocenters.

Reduction to Alcohol: The carbonyl group can be reduced to a hydroxyl group using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). The choice of reagent would influence the chemoselectivity, particularly concerning the potential for simultaneous reduction of the amide functionality. Sodium borohydride is generally a milder reducing agent and would likely selectively reduce the ketone to the corresponding alcohol, yielding N,N-dimethyl-5-hydroxypyrrolidine-3-carboxamide.

Grignard and Organolithium Reactions: The ketone is susceptible to nucleophilic attack by organometallic reagents such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). leah4sci.commasterorganicchemistry.com This reaction would lead to the formation of a tertiary alcohol at the C5 position, with the concurrent introduction of an alkyl, aryl, or vinyl group from the organometallic reagent. leah4sci.commasterorganicchemistry.com An acidic workup is required to protonate the resulting alkoxide. leah4sci.com

Table 2: Potential Reactions at the C5-Ketone

Reaction TypeReagents and ConditionsExpected Product
Reduction1. NaBH4, Solvent (e.g., MeOH) 2. Acidic workupN,N-dimethyl-5-hydroxypyrrolidine-3-carboxamide
Grignard Reaction1. R-MgX, Solvent (e.g., THF) 2. H3O+5-Alkyl/Aryl-5-hydroxy-N,N-dimethylpyrrolidine-3-carboxamide

Chemical Modifications of the N,N-dimethylcarboxamide Side Chain

The N,N-dimethylcarboxamide side chain at the C3 position offers further opportunities for derivatization, although these transformations can be more challenging compared to those at the pyrrolidine nitrogen or the C5-ketone.

Hydrolysis to Carboxylic Acid: The amide can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. nih.govresearchgate.net This reaction typically requires harsh conditions, such as prolonged heating with a strong acid (e.g., HCl) or base (e.g., NaOH). The resulting 5-oxopyrrolidine-3-carboxylic acid could then be converted to other derivatives, such as esters or different amides. mdpi.com

Reduction to Amine: The amide functionality can be reduced to an amine using a strong reducing agent like lithium aluminum hydride (LiAlH4). This would convert the N,N-dimethylcarboxamide group to a (dimethylamino)methyl group. Care would need to be taken to control the reaction conditions to avoid the reduction of the C5-ketone.

N-Dealkylation: The dimethylamino group can potentially undergo N-dealkylation to furnish the corresponding primary or secondary amide. Various methods for N-dealkylation of amines have been developed, including chemical, catalytic, and enzymatic approaches. nih.gov For instance, the use of reagents like 2,2,2-trichloroethyl chloroformate followed by a reduction step can achieve N-demethylation. nih.gov

Table 3: Transformations of the N,N-dimethylcarboxamide Side Chain

Reaction TypeReagents and ConditionsExpected Product
HydrolysisH3O+ or OH-, heat5-Oxopyrrolidine-3-carboxylic acid
ReductionLiAlH4, Solvent (e.g., THF)3-((Dimethylamino)methyl)pyrrolidin-5-one
N-Dealkylatione.g., 1. Cl3CCOCl 2. Zn/AcOHN-methyl-5-oxopyrrolidine-3-carboxamide or 5-oxopyrrolidine-3-carboxamide (B176796)

Regioselective and Chemoselective Transformations of the Core Structure

The presence of multiple functional groups in this compound necessitates careful consideration of regioselectivity and chemoselectivity in its transformations.

Nucleophilic Attack: The pyrrolidine nitrogen is the most nucleophilic site and will readily react with electrophiles. The oxygen atoms of the ketone and amide are also nucleophilic but to a lesser extent.

Electrophilic Attack: The carbonyl carbons of the ketone and the amide are the primary electrophilic sites. The C5-ketone is generally more electrophilic and susceptible to nucleophilic attack than the C3-amide. This difference in reactivity allows for selective transformations. For example, a mild reducing agent like sodium borohydride would likely reduce the ketone without affecting the amide.

Acidity of Protons: The protons on the carbon adjacent to the C5-ketone (C4) are the most acidic C-H protons in the molecule and can be removed by a strong base to form an enolate, which can then participate in various alkylation and condensation reactions.

By carefully choosing reagents and reaction conditions, it is possible to selectively modify one functional group in the presence of others, enabling the synthesis of a wide array of derivatives from the this compound core structure.

Catalyst Development for this compound Synthesis and Derivatization

Catalysis plays a crucial role in both the synthesis of the this compound scaffold and its subsequent derivatization.

Synthesis of the Core Structure: The initial synthesis of the 5-oxopyrrolidine-3-carboxylic acid precursor, often starting from itaconic acid and an amine, is typically catalyzed by acid. mdpi.commdpi.com Subsequent esterification to a methyl or ethyl ester, a common intermediate before amidation, is also acid-catalyzed, with sulfuric acid being a frequently used catalyst. nih.govmdpi.com

Derivatization Reactions:

Cross-Coupling Catalysts: For modifications at the pyrrolidine nitrogen, such as N-arylation, transition metal catalysts are essential. Palladium complexes, like palladium(II) acetate, are widely used for direct C-H arylation reactions. nih.gov Copper-based catalysts, for example, copper(II) acetate, have also been employed for N-arylation of related nitrogen heterocycles. organic-chemistry.org

Acid/Base Catalysis: Many of the transformations of the functional groups on the pyrrolidinone ring are facilitated by acid or base catalysis. For instance, the formation of hydrazones from a carbohydrazide (B1668358) precursor is acid-catalyzed. nih.gov

The development of more efficient and selective catalysts, including organocatalysts and novel transition metal complexes, continues to be an active area of research. These advancements will likely enable more sophisticated and controlled modifications of the this compound scaffold, leading to the discovery of new compounds with potentially valuable biological activities.

Advanced Spectroscopic Characterization and Structural Elucidation of N,n Dimethyl 5 Oxopyrrolidine 3 Carboxamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of N,N-dimethyl-5-oxopyrrolidine-3-carboxamide in solution. The pyrrolidine (B122466) ring's flexibility and the restricted rotation around the amide bonds are expected to dominate its NMR characteristics.

A complete assignment of the proton (¹H) and carbon (¹³C) NMR spectra is the foundational step in the structural analysis of this compound. Multi-dimensional NMR techniques are essential for this purpose.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, allowing for the unambiguous assignment of protons on the pyrrolidinone ring (H3, H4, and H2).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon atom, providing a clear map of the C-H bonds within the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and for piecing together the molecular skeleton, including the connection of the carboxamide group to the pyrrolidinone ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This is particularly valuable for determining the stereochemistry and preferred conformation of the pyrrolidinone ring and for assigning the cis/trans orientation of the N,N-dimethyl groups relative to the carbonyl oxygen.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below, based on data from structurally similar compounds.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
N-CH₃ (cis to C=O)~2.9~36
N-CH₃ (trans to C=O)~2.8~35
H3~3.0-3.2~40-45
H4~2.2-2.4~25-30
H2~3.4-3.6~50-55
C5 (C=O, lactam)-~175
C=O (amide)-~170

Note: These are estimated values and would require experimental verification.

The N,N-dimethylamide functionality in the molecule is expected to exhibit restricted rotation around the C-N bond due to its partial double bond character. This phenomenon gives rise to two distinct signals for the N-methyl groups at room temperature. As the temperature is increased, the rate of rotation increases, leading to a coalescence of these signals into a single, time-averaged peak. Dynamic NMR (DNMR) studies, which involve acquiring spectra at various temperatures, can be used to determine the energy barrier (ΔG‡) for this rotation. For typical N,N-dimethyl amides, this barrier is in the range of 12-20 kcal/mol. This rotational barrier is a critical parameter as it influences the conformational flexibility of the entire molecule and its ability to bind to biological targets.

Single-Crystal X-ray Diffraction Studies of this compound and its Co-crystals

Single-crystal X-ray diffraction provides the most definitive information about the molecular structure in the solid state, including precise bond lengths, bond angles, and details of intermolecular interactions.

A crystal structure of this compound would reveal the precise geometry of the pyrrolidinone ring, which can adopt various puckered conformations (e.g., envelope or twist forms). The analysis would also provide accurate measurements of all bond lengths and angles. A hypothetical table of selected bond lengths is provided below for illustrative purposes.

BondExpected Bond Length (Å)
C-N (amide)~1.33
C=O (amide)~1.24
C-N (lactam)~1.34
C=O (lactam)~1.23

In the absence of strong hydrogen bond donors in the molecule itself, the supramolecular assembly in the solid state would likely be governed by weaker interactions such as C-H···O hydrogen bonds involving the carbonyl oxygen atoms as acceptors. The packing of molecules in the crystal lattice would be optimized to maximize these and other van der Waals interactions, leading to a stable, three-dimensional architecture. The study of co-crystals with molecules capable of hydrogen bonding could reveal more complex and predictable supramolecular synthons.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in pharmaceutical sciences. The conformational flexibility of the pyrrolidine ring and the potential for different packing arrangements could give rise to conformational polymorphs of this compound. These different crystalline forms could exhibit distinct physical properties, such as melting point and solubility. Pseudopolymorphism, which involves the incorporation of solvent molecules into the crystal lattice (solvates), is also a possibility that would be investigated through crystallographic studies.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational modes. osti.govarxiv.orgnih.gov For this compound, the key functional groups are the γ-lactam (a cyclic amide) and the tertiary carboxamide side chain.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations. The lactam carbonyl (C=O) typically absorbs at a higher wavenumber compared to an acyclic amide due to ring strain. The tertiary amide carbonyl on the side chain will also exhibit a strong absorption. The C-N stretching vibrations of both the lactam and the tertiary amide are also characteristic. The absence of N-H stretching bands (typically found around 3300 cm⁻¹) would confirm the N,N-disubstituted nature of the side chain amide and the tertiary nature of the lactam nitrogen.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. osti.govarxiv.org While the carbonyl stretching vibrations are also observable in the Raman spectrum, they are typically weaker than in the IR spectrum. Conversely, the non-polar C-C and C-H bonds within the pyrrolidine ring and the methyl groups are expected to show stronger signals in the Raman spectrum. This allows for a more detailed analysis of the molecule's carbon skeleton.

Expected Vibrational Modes:

The following table summarizes the expected characteristic vibrational frequencies for this compound based on typical values for similar functional groups. nih.govresearchgate.netmdpi.comresearchgate.net

Vibrational ModeFunctional GroupExpected Wavenumber Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
C=O stretch (Lactam)γ-Lactam1700 - 1750StrongMedium
C=O stretch (Tertiary Amide)Tertiary Carboxamide1630 - 1680StrongMedium
C-N stretch (Lactam)γ-Lactam1250 - 1350MediumWeak
C-N stretch (Tertiary Amide)Tertiary Carboxamide1150 - 1250MediumWeak
CH₂ scissoringPyrrolidine ring1450 - 1480MediumWeak
CH₃ symmetric and asymmetric bendingN,N-dimethyl groups1350 - 1470MediumMedium
C-H stretchingAlkyl groups2850 - 3000MediumStrong

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is an indispensable technique for determining the precise elemental composition of a molecule and for elucidating its structure through the analysis of its fragmentation patterns. nih.govnih.gov

Elemental Composition:

HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental formula. For this compound (C₇H₁₂N₂O₂), the expected exact mass can be calculated and compared to the experimental value to confirm the molecular formula with a high degree of confidence.

Fragmentation Pathways:

Electron ionization (EI) or electrospray ionization (ESI) can be used to generate the molecular ion and induce fragmentation. The resulting fragmentation pattern is a fingerprint of the molecule's structure. Plausible fragmentation pathways for this compound can be predicted based on the stability of the resulting fragments. nih.govnih.govarkat-usa.orgresearchgate.net

Predicted Fragmentation Pathways:

Key bond cleavages are expected to occur at the C-C bond between the pyrrolidine ring and the carboxamide side chain, as well as within the lactam ring itself. The loss of the dimethylamino group or the entire carboxamide side chain are also likely fragmentation events.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure
[M]⁺[M - 44]⁺C₂H₄N (from dimethylamino group)Ion resulting from loss of the dimethylamino radical
[M]⁺[M - 72]⁺C₃H₆NO (from carboxamide side chain)5-oxopyrrolidine-3-yl cation
[M]⁺[M - 28]⁺CO (from lactam ring)Ion resulting from decarbonylation of the lactam
[M]⁺72C₄H₆NO (from pyrrolidinone ring cleavage)Dimethylcarbamoyl cation
[M]⁺44C₅H₈N₂O (from various cleavages)Dimethylaminium ion

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment and Enantiomeric Excess (if applicable)

The stereochemistry of this compound depends on the synthetic route used for its preparation. The carbon atom at the 3-position of the pyrrolidine ring is a potential stereocenter. If the molecule is synthesized as a single enantiomer or as a mixture of enantiomers, chiroptical spectroscopy can be employed to determine its absolute configuration and enantiomeric purity. wikipedia.orgrsc.org

Circular Dichroism (CD) Spectroscopy:

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govrsc.org The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule. The sign and intensity of the Cotton effects in the CD spectrum, particularly those associated with the electronic transitions of the lactam and amide chromophores, can be used to assign the absolute configuration of the stereocenter. rsc.orgnih.gov For instance, the n → π* transition of the lactam carbonyl will give rise to a Cotton effect whose sign is determined by the local stereochemical environment.

Optical Rotatory Dispersion (ORD) Spectroscopy:

Applicability:

Should this compound be prepared in an enantiomerically enriched or pure form, both CD and ORD spectroscopy would be crucial for its complete stereochemical elucidation. nih.gov The determination of enantiomeric excess (ee) can also be achieved using these techniques, often in conjunction with chiral high-performance liquid chromatography (HPLC). nih.gov

Computational and Theoretical Chemistry Studies of N,n Dimethyl 5 Oxopyrrolidine 3 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the electronic structure and various molecular properties from first principles.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the optimized geometries and relative energies of different molecular conformers. For N,N-dimethyl-5-oxopyrrolidine-3-carboxamide, DFT calculations would be essential to identify the most stable three-dimensional arrangements of the atoms.

The primary conformational flexibility in this molecule arises from the puckering of the five-membered pyrrolidine (B122466) ring and the orientation of the N,N-dimethylcarboxamide substituent. The pyrrolidine ring typically adopts non-planar "envelope" or "twist" conformations to relieve steric strain. acs.orgnih.gov These are often described as Cγ-endo ("down") or Cγ-exo ("up") puckers, depending on the position of the C4 atom relative to the plane of the other ring atoms. nih.gov

A systematic conformational search followed by geometry optimization using a DFT functional (e.g., B3LYP) with a suitable basis set (e.g., 6-31G*) would reveal the various low-energy conformers. arabjchem.org The calculations would yield their relative energies, allowing for the determination of the global minimum energy structure and the Boltzmann population of each conformer at a given temperature.

Illustrative Data Table: Calculated Relative Energies of Hypothetical Conformers Note: The following data is illustrative and not derived from actual calculations on this compound.

ConformerRing PuckerSubstituent OrientationRelative Energy (kcal/mol)Boltzmann Population (%) at 298.15 K
Conf-1Cγ-endoAxial0.0075.3
Conf-2Cγ-exoEquatorial0.8518.1
Conf-3Cγ-endoEquatorial1.506.6

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy and spatial distribution of these orbitals are crucial for understanding a molecule's electrophilic and nucleophilic behavior.

For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the oxygen atoms of the carbonyl groups and the nitrogen atom of the lactam, indicating these sites are prone to electrophilic attack. The LUMO would likely be distributed over the carbonyl carbons, suggesting these are the most probable sites for nucleophilic attack.

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a key indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. taylorandfrancis.com From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Potential (μ) = -(I + A) / 2

Electrophilicity Index (ω) = μ² / (2η)

These descriptors provide a quantitative measure of the molecule's reactivity profile. arabjchem.orgekb.eg

Illustrative Data Table: FMO Energies and Chemical Reactivity Descriptors Note: The following data is illustrative and not derived from actual calculations on this compound.

ParameterValue (eV)
EHOMO-7.50
ELUMO-0.80
HOMO-LUMO Gap (ΔE)6.70
Ionization Potential (I)7.50
Electron Affinity (A)0.80
Chemical Hardness (η)3.35
Chemical Potential (μ)-4.15
Electrophilicity Index (ω)2.57

DFT calculations are highly effective for predicting spectroscopic properties, which can aid in the structural elucidation and characterization of molecules.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the nuclear magnetic shielding tensors. researchgate.net These can be converted to chemical shifts (δ) by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). Such calculations can predict both ¹H and ¹³C NMR spectra, which are invaluable for confirming the proposed structure and assigning signals to specific atoms, especially for distinguishing between different conformers. researchgate.net

IR Spectroscopy: Theoretical vibrational frequencies can be computed from the second derivatives of the energy with respect to atomic displacements. These calculations provide a predicted IR spectrum, where the frequencies and intensities of vibrational modes can be analyzed. For this compound, key vibrations would include the C=O stretching modes of the lactam (Amide I band, typically ~1650-1700 cm⁻¹) and the tertiary amide (Amide I band, ~1630-1680 cm⁻¹), as well as N-H bending and C-N stretching modes (Amide II and III bands, though Amide II is absent in the tertiary lactam). acs.orgnih.gov Comparing calculated spectra with experimental data helps validate the computed geometry.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths. This allows for the prediction of the UV-Vis absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., n→π* or π→π* transitions associated with the carbonyl groups).

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. mdpi.com

MD simulations can provide detailed information on the conformational landscape of the pyrrolidine ring. By simulating the molecule's movement over several nanoseconds or microseconds, one can observe transitions between different pucker states (e.g., endo and exo). acs.orgnih.gov The relative populations of these states can be determined from the simulation trajectory, offering a dynamic view that complements the static energy calculations from DFT.

The conformation and dynamics of a molecule can be significantly influenced by its solvent environment. aps.org MD simulations are particularly well-suited for studying these effects by explicitly including solvent molecules (e.g., water, methanol) in the simulation box. rsc.org

Simulations in different solvents would reveal how solvent polarity and hydrogen-bonding capabilities affect the conformational equilibrium of this compound. For instance, in a polar, protic solvent like water, the solvent molecules can form hydrogen bonds with the carbonyl oxygens, potentially altering the relative stability of different ring puckers and side-chain orientations compared to the gas phase or a nonpolar solvent. nih.govnih.gov Analysis of the radial distribution functions (RDFs) between solute and solvent atoms can quantify the extent and nature of these solvation interactions. dovepress.com

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling for analogs of this compound, which fall under the broader category of pyrrolidine derivatives, is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models are built upon a variety of physicochemical descriptors that quantify different aspects of a molecule's structure.

Detailed research findings from studies on related pyrrolidine derivatives have highlighted the importance of several key physicochemical descriptors in determining their activity. For instance, the presence of polar properties on the van der Waals surface has been identified as a significant factor. nih.gov Additionally, descriptors related to the steric and electrostatic fields, as well as hydrophobicity and hydrogen bond donor/acceptor properties, are commonly employed in Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), two widely used 3D-QSAR methods. tandfonline.com

Mechanistic hypotheses derived from QSAR models of pyrrolidine analogs suggest that a balance of hydrophobicity and polarity is often crucial for their activity. The presence of aromatic rings, for example, can contribute to the hydrophobic character of the molecules. nih.gov The spatial arrangement of these features, as captured by 3D-QSAR models, dictates how a molecule will interact with its biological target. These models can generate contour maps that visualize regions where positive or negative steric, electrostatic, hydrophobic, or hydrogen bonding characteristics are favorable or unfavorable for activity, thereby guiding the design of new, potentially more potent analogs. tandfonline.comscispace.com

Below is an interactive data table summarizing some of the key physicochemical descriptors used in QSAR studies of pyrrolidine derivatives and their mechanistic implications.

Physicochemical Descriptor Description Mechanistic Hypothesis/Implication
vsurf_W, vsurf_Wp Descriptors related to the polar properties on the van der Waals surface.The presence of polar groups on the molecular surface is important for interaction with polar residues in a binding site. nih.gov
Steric Fields (CoMFA/CoMSIA) Describes the spatial arrangement and bulk of substituents.Indicates regions where bulky groups are either favored or disfavored for optimal binding.
Electrostatic Fields (CoMFA/CoMSIA) Represents the distribution of positive and negative charges on the molecule.Highlights areas where electropositive or electronegative potentials enhance or diminish activity, suggesting key electrostatic interactions.
Hydrophobic Fields (CoMSIA) Maps the hydrophobic character of the molecule.Identifies regions where hydrophobic moieties can engage in favorable interactions with nonpolar pockets of a target protein.
Hydrogen Bond Donor/Acceptor Fields (CoMSIA) Indicates the potential for forming hydrogen bonds.Pinpoints locations where hydrogen bond donors or acceptors are critical for anchoring the ligand in the active site.
opr_violation A descriptor that can be related to the presence of aromatic rings.The inclusion of aromatic rings can provide hydrophobicity and potential for π-π stacking interactions. nih.gov

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For analogs of this compound, docking studies provide mechanistic insights into their binding modes with various protein targets.

Research on related pyrrolidine and pyroglutamide derivatives has revealed common types of interactions that are crucial for their binding affinity. These interactions include hydrogen bonds, hydrophobic contacts, and in some cases, interactions with metal ions within the active site of the protein. nih.gov For example, the lactam group present in the 5-oxopyrrolidine ring can act as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen), allowing for key interactions with amino acid residues in the binding pocket. nih.gov

Studies on pyrrolidine derivatives as inhibitors of various enzymes have shown that their aromatic substituents often engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. nih.gov The flexibility of the bonds within these molecules allows the aromatic rings to orient themselves optimally within hydrophobic cavities of the target protein. nih.gov Furthermore, charged groups on the pyrrolidine analogs can form salt bridges with oppositely charged residues or interact with metal cations like calcium or zinc if present in the active site. nih.gov

The following interactive data table provides a summary of the types of ligand-protein interactions observed in molecular docking studies of this compound analogs and the amino acid residues that are commonly involved.

Interaction Type Description Commonly Involved Amino Acid Residues
Hydrogen Bonds Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.Aspartate (Asp), Glutamate (Glu), Asparagine (Asn), Glutamine (Gln), Serine (Ser), Threonine (Thr), Tyrosine (Tyr), Histidine (His)
Hydrophobic Interactions (π-π stacking) Non-covalent interactions between aromatic rings.Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp)
Hydrophobic Interactions (van der Waals) Weak, short-range electrostatic attractive forces between uncharged molecules.Alanine (Ala), Valine (Val), Leucine (Leu), Isoleucine (Ile), Proline (Pro), Methionine (Met)
Salt Bridges A combination of hydrogen bonding and electrostatic interactions between oppositely charged residues.Aspartate (Asp), Glutamate (Glu), Lysine (Lys), Arginine (Arg), Histidine (His)
Metal Ion Interactions Coordination of the ligand with a metal ion in the active site.Can involve interactions with residues coordinating the metal, as well as direct interaction with the metal ion (e.g., Zn²⁺, Ca²⁺). nih.gov

These computational studies are fundamental in the rational design of novel compounds based on the this compound scaffold, providing a theoretical framework for predicting their biological activity and guiding synthetic efforts.

Chemical Reactivity and Mechanistic Investigations of N,n Dimethyl 5 Oxopyrrolidine 3 Carboxamide

Acid-Base Properties and Protonation States of the Pyrrolidine (B122466) and Carboxamide Moieties

The acid-base characteristics of N,N-dimethyl-5-oxopyrrolidine-3-carboxamide are defined by its two amide functionalities. In general, amides are very weak bases. The lone pair of electrons on the nitrogen atoms is delocalized through resonance with the adjacent carbonyl group, significantly reducing its availability for protonation.

Consequently, under acidic conditions, protonation occurs preferentially on the more electronegative oxygen atom of the carbonyl group for both the lactam and the tertiary amide. This O-protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, which is a key step in acid-catalyzed hydrolysis.

The protons on the carbon atoms alpha to the carbonyl groups (at the C2 and C4 positions of the pyrrolidinone ring) are weakly acidic. However, deprotonation at these sites to form an enolate or related carbanionic species typically requires very strong bases due to the relatively low stability of the resulting negative charge compared to ketones or esters.

Reactivity of the Pyrrolidinone Ring System (e.g., ring opening, cycloaddition)

The five-membered pyrrolidinone ring, a γ-lactam, possesses moderate ring strain that influences its reactivity, particularly in ring-opening reactions.

Ring Opening: The most characteristic reaction of the pyrrolidinone ring is hydrolysis, which leads to the cleavage of the endocyclic amide bond. This reaction can be catalyzed by either strong acids or strong bases. Under these conditions, the lactam ring opens to yield the corresponding γ-aminobutyric acid derivative. chemicalbook.com

Acid-catalyzed hydrolysis: Involves initial protonation of the carbonyl oxygen, followed by nucleophilic attack by water and subsequent cleavage of the C-N bond.

Base-catalyzed hydrolysis: Proceeds via direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate that collapses to open the ring.

In the presence of anionic catalysts, 2-pyrrolidinone (B116388) can undergo ring-opening polymerization to form polypyrrolidone, also known as Nylon-4. chemicalbook.com This transformation is initiated by a nucleophile that opens the first lactam ring, generating a new nucleophilic amine that can then attack another monomer, propagating the chain. libretexts.org

Cycloaddition: While 1,3-dipolar cycloaddition reactions are a cornerstone for the synthesis of the pyrrolidine skeleton, the saturated pyrrolidinone ring of this compound is not typically reactive as a dipole or dipolarophile. However, related systems can be involved in photochemical cycloadditions. For instance, intramolecular [2+2] photocycloaddition reactions of molecules containing a furanone (a lactone analogue of pyrrolidinone) have been used to construct rigid, polycyclic pyrrolidine-containing structures. rsc.org

Reactivity of the Carbonyl Group at C5 (e.g., enolization, nucleophilic additions, reductions)

The carbonyl group at the C5 position is part of the lactam structure and its reactivity is characteristic of an amide rather than a ketone. Due to resonance stabilization from the adjacent nitrogen atom, this carbonyl carbon is less electrophilic than a ketone's.

Enolization: Enolate formation via deprotonation of the α-carbon (C4) is possible but requires the use of strong, non-nucleophilic bases. The resulting enolate can then participate in reactions such as alkylation, although this is less common for lactams compared to ketones or esters.

Nucleophilic Additions: Direct nucleophilic addition to the lactam carbonyl to form a stable tetrahedral adduct is generally unfavorable. Instead, nucleophilic attack, particularly under hydrolytic conditions, typically leads to ring-opening as described in the previous section.

Reductions: A significant transformation of the C5 carbonyl is its reduction to a methylene (B1212753) group (-CH2-), converting the 5-oxopyrrolidine moiety into a pyrrolidine. This is a common and synthetically useful reaction. While standard sodium borohydride (B1222165) (NaBH₄) is generally ineffective for reducing amides and lactams masterorganicchemistry.com, more powerful reagents or activated systems are successful.

Complex Metal Hydrides: Lithium aluminum hydride (LiAlH₄) is a classic reagent for the complete reduction of lactams to cyclic amines. acs.org

Activated Borohydride Systems: To overcome the limitations of NaBH₄, it can be used in combination with activating agents. A mixture of NaBH₄ and trifluoroacetic acid (TFA) has been shown to be effective for lactam reduction. acs.org Another powerful system involves the activation of the lactam with triflic anhydride (B1165640) (Tf₂O) followed by reduction with NaBH₄, which proceeds under mild conditions. organic-chemistry.orgorganic-chemistry.org

Below is a table summarizing common reducing systems for lactams.

Reagent SystemConditionsNotesReference
LiAlH₄Anhydrous ether or THFPowerful, non-selective, requires careful handling. acs.org
NaBH₄ / Trifluoroacetic Acid (TFA)THFEasier to handle than LiAlH₄; generates active borane (B79455) species in situ. acs.org
Tf₂O, then NaBH₄THF, Room TemperatureMild conditions, short reaction times, tolerates sensitive groups. organic-chemistry.orgorganic-chemistry.org
Catalytic Hydrogenation (e.g., Pt/V, Rh/C)High H₂ pressure, elevated temperatureUsed for industrial-scale synthesis, requires specialized equipment. acs.orgrsc.org

Reactivity of the N,N-dimethylcarboxamide Group (e.g., hydrolysis mechanisms, transamidation)

The exocyclic N,N-dimethylcarboxamide group is a tertiary amide, which is known for its general stability and resistance to many chemical transformations. However, under specific conditions, it can undergo hydrolysis and transamidation.

Hydrolysis Mechanisms: The hydrolysis of the N,N-dimethylcarboxamide group to a carboxylic acid and dimethylamine (B145610) is a fundamental reaction that can be catalyzed by acid or base. wikipedia.orgacs.org

Acid-Catalyzed Mechanism: This pathway begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbon to form a tetrahedral intermediate. Proton transfer and subsequent elimination of dimethylamine (which is protonated to dimethylammonium) yields the carboxylic acid. askfilo.com

Base-Catalyzed Mechanism: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. pearson.com This forms a tetrahedral intermediate which then collapses, expelling the dimethylamide anion (a poor leaving group) to form the carboxylic acid. This step is typically followed by an acid-base reaction where the carboxylic acid protonates the dimethylamide anion, driving the reaction to completion.

Transamidation: Transamidation involves the substitution of the dimethylamine moiety with another amine. This reaction is generally thermodynamically neutral and kinetically slow, often requiring catalysis. Various protocols have been developed to facilitate this transformation for N,N-dimethyl amides.

Base-Promoted Transamidation: Strong bases such as sodium tert-butoxide have been shown to mediate the transamidation of N,N-dimethyl amides with primary amines under solvent-free conditions. thieme-connect.comresearchgate.net

Lewis Acid Catalysis: Lewis acids like zirconium chloride (ZrCl₄) and scandium triflate (Sc(OTf)₃) can catalyze transamidation, often in conjunction with in situ activation of a primary amide with an N,N-dialkylformamide dimethyl acetal. scispace.comorganic-chemistry.org

The following table outlines catalyst systems used for transamidation.

Catalyst/PromoterAmine SubstrateConditionsReference
Sodium tert-Butoxide (NaOtBu)Primary aminesSolvent-free, room temperature thieme-connect.com
Zirconium Chloride (ZrCl₄)Primary and secondary aminesRequires in situ amide activation scispace.comorganic-chemistry.org
Scandium Triflate (Sc(OTf)₃)Primary and secondary aminesRequires prior formation and purification of an N'-acylformamidine intermediate scispace.comorganic-chemistry.org
NH₂OH·HCl / I₂Various aminesNeat, thermal or microwave researchgate.net

Studies on Photochemical and Electrochemical Reactivity

Photochemical Reactivity: The photochemical behavior of amides and lactams can lead to unique transformations. Studies on N-methyl-2-pyrrolidone have shown that photolysis can induce cleavage of the N-CO bond and other rearrangements. acs.org For this compound, irradiation with UV light could potentially lead to similar bond cleavages or radical-mediated reactions. Another potential photochemical pathway is the regioselective photo-oxyfunctionalization, which has been used to introduce a carbonyl group at the C3 position of a pyrrolidine ring, suggesting that functionalization of the pyrrolidinone ring is possible via photochemical methods. nih.gov

Electrochemical Reactivity: The electrochemical oxidation of amides has been investigated as a method for functionalization. nih.govacs.org Anodic oxidation of amides and lactams typically results in alkoxylation or acyloxylation at the carbon atom alpha to the nitrogen. researchgate.net For this compound, this would correspond to reactions at the C2 position of the ring or on the N-methyl groups of the carboxamide. In more complex systems, electrochemical oxidation can lead to the cleavage of C-C, C-N, or N-aryl bonds, with the specific outcome depending on the substituents and reaction conditions. rsc.org

Investigation of Reaction Kinetics and Thermodynamics for Key Transformations

Reaction Kinetics: While specific kinetic data for this compound are not readily available, the kinetics of related amide and lactam reactions provide significant insight. The hydrolysis of N-substituted amides is known to be pH-dependent, with reaction rates increasing in both acidic and basic conditions. psu.edu Studies on the acid-catalyzed hydrolysis of N-vinylpyrrolidin-2-one established that the rate-determining step is the initial proton transfer to the substrate, and the reaction follows a general acid catalysis mechanism. rsc.org This indicates that the rate of hydrolysis for the target molecule would also be highly dependent on pH and the specific acid or base catalyst used.

Thermodynamics: The thermodynamics of lactam hydrolysis are strongly influenced by ring strain. The hydrolysis of highly strained β-lactams is a significantly exergonic and exothermic process, which is a key factor in the mechanism of action of penicillin antibiotics. nih.govmdpi.com The five-membered γ-lactam ring in pyrrolidinone is less strained than a β-lactam ring but is still subject to some degree of strain. Theoretical studies on the hydrolysis of a simple β-lactam with water catalysis show that the process is thermodynamically favorable. acs.org By analogy, the hydrolysis of the pyrrolidinone ring in this compound is also expected to be a thermodynamically favorable process, driven by the release of ring strain and the formation of stable carboxylic acid and amine products, though the driving force would be less pronounced than for a β-lactam.

Catalyst-Mediated Reactions Involving this compound

Catalysis plays a crucial role in enabling and controlling the reactivity of the amide and lactam functionalities.

Lewis Acid Catalysis: Lewis acids are widely employed to activate amide carbonyl groups towards nucleophilic attack. Boron-containing Lewis acids, such as boronic acids and boric acid, are effective catalysts for direct, dehydrative amidation reactions. jimcontent.com Group IV metal catalysts, particularly those based on zirconium (e.g., ZrCl₄), are also cost-efficient and highly active in promoting amide bond formation. researchgate.netnih.gov Such catalysts could be used to facilitate transamidation of the N,N-dimethylcarboxamide group or to promote additions to the lactam carbonyl. The key role of the Lewis acid is to coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by a nucleophile.

Catalytic Reduction: As mentioned in section 5.3, the reduction of the lactam carbonyl is a key transformation. Catalytic hydrogenation offers a scalable method for this process. Heterogeneous catalysts, such as rhodium on carbon, can reduce substituted pyrroles to pyrrolidines with high diastereoselectivity. acs.org For the reduction of N-substituted pyrrolidinones, bimetallic catalysts like platinum/vanadium (Pt/V) supported on hydroxyapatite (B223615) have been developed for solvent-free, continuous flow hydrogenation. rsc.orgresearchgate.net

Dehydrogenation Catalysis: While the pyrrolidinone ring itself is saturated, its reduced pyrrolidine counterpart can undergo catalytic dehydrogenation. For example, B(C₆F₅)₃ has been shown to catalyze the dehydrogenation of pyrrolidines to form aromatic pyrroles, a reaction that proceeds through hydride abstraction and requires an alkene as a hydrogen acceptor. nih.gov This suggests a potential synthetic route to functionalized pyrroles starting from the reduced form of this compound.

Biochemical and Molecular Biological Interactions of N,n Dimethyl 5 Oxopyrrolidine 3 Carboxamide Academic Research Focus

In Vitro Receptor Binding and Enzyme Inhibition Studies

No publicly available studies have characterized the in vitro receptor binding profile or enzyme inhibition properties of N,N-dimethyl-5-oxopyrrolidine-3-carboxamide. Research in this area would typically involve screening the compound against a panel of known biological targets.

Identification and Validation of Molecular Targets Using this compound as a Chemical Probe

The use of this compound as a chemical probe to identify and validate novel molecular targets has not been reported. Such studies would involve techniques like affinity chromatography or activity-based protein profiling to isolate and identify binding partners from cell lysates or tissue extracts.

Kinetic and Mechanistic Characterization of Enzyme Inhibition by this compound

There are no available data on the kinetic and mechanistic details of enzyme inhibition by this compound. A typical investigation would determine parameters such as the inhibition constant (Ki), the type of inhibition (e.g., competitive, non-competitive, uncompetitive), and the reversibility of the interaction with a purified enzyme.

Mechanistic Studies of Cellular Uptake and Intracellular Distribution in Model Cell Systems

Scientific literature lacks reports on the mechanisms of cellular uptake and the subsequent intracellular distribution of this compound in model cell systems. Investigating this would involve using techniques like fluorescently labeling the compound to visualize its entry into cells and its localization within subcellular compartments such as the cytoplasm, nucleus, or mitochondria.

Investigation of Specific Molecular Pathways Modulated by this compound in Cellular Assays (e.g., gene expression, protein-protein interactions, signaling pathways, focusing on molecular mechanisms)

There is no evidence in the current body of scientific literature to suggest that this compound modulates any specific molecular pathways. Research in this area would employ techniques such as transcriptomics (e.g., RNA-seq) to study changes in gene expression, proteomics to analyze alterations in protein levels and protein-protein interactions, and specific reporter assays to monitor the activity of signaling pathways.

In silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Research Compound Characterization

No in silico studies predicting the ADME properties of this compound have been published. Such computational models are valuable tools in early-stage drug discovery to forecast a compound's pharmacokinetic profile and guide further experimental work. A standard ADME prediction would generate data on properties like aqueous solubility, blood-brain barrier penetration, plasma protein binding, and potential metabolic pathways.

Metabolomic and Proteomic Studies of this compound in in vitro Biological Systems (focus on mechanistic metabolism, not toxicology)

Comprehensive searches of academic and scientific literature did not yield specific metabolomic or proteomic studies conducted on the chemical compound this compound within in vitro biological systems. Consequently, there is no available data to populate detailed research findings or interactive data tables regarding its mechanistic metabolism, metabolic pathways, or its impact on the proteome of in vitro models.

The study of a compound's interaction with biological systems at the molecular level is fundamental to understanding its biochemical profile. Metabolomic analyses are designed to identify and quantify the small-molecule metabolites within a biological system, providing a snapshot of its metabolic state and how it is altered by the introduction of a xenobiotic. Such studies would typically involve incubating this compound with in vitro models, such as liver microsomes or specific cell lines, to elucidate the biotransformation pathways it may undergo. Common metabolic reactions for structurally related compounds can include oxidation, reduction, and hydrolysis, catalyzed by various enzyme systems like cytochrome P450s. For instance, studies on other N,N-dimethylamides have shown that N-demethylation can be a metabolic route. nih.gov Similarly, compounds containing a pyrrolidinone ring can undergo hydroxylation. However, without direct experimental evidence for this compound, these remain theoretical possibilities.

Proteomic studies, on the other hand, would investigate the large-scale changes in protein expression and modification within a biological system upon exposure to the compound. These analyses can reveal protein targets of the compound or its metabolites and uncover pathways that are perturbed. Methodologies such as mass spectrometry-based proteomics would be employed to compare the proteomes of treated and untreated in vitro systems.

Given the absence of published research focused specifically on this compound, the following sections on metabolic pathways and changes in protein and metabolite expression cannot be completed with scientifically accurate and specific data. Further experimental research is required to characterize the metabolomic and proteomic profiles of this compound.

Applications of N,n Dimethyl 5 Oxopyrrolidine 3 Carboxamide in Chemical Biology and Advanced Materials Academic Research

Utilization as a Chemical Scaffold for the Design of Novel Ligands and Probes in Chemical Biology Research

The pyrrolidine (B122466) ring is a prominent scaffold in medicinal chemistry and drug design, appearing in numerous FDA-approved drugs. nih.gov Its non-planar, sp3-hybridized nature allows for the exploration of three-dimensional chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets. nih.gov The 5-oxopyrrolidine-3-carboxamide (B176796) framework, in particular, offers several points for diversification, making it an attractive starting point for the synthesis of compound libraries for screening against various biological targets.

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been investigated for a range of biological activities, including anticancer and antimicrobial properties. nih.govmdpi.com These studies demonstrate that modifications at the 1-position of the pyrrolidine ring and on the carboxamide moiety can lead to potent and selective compounds. For instance, the synthesis of hydrazone derivatives from 5-oxopyrrolidine-3-carbohydrazide (B1650037) has yielded compounds with significant anticancer activity. nih.gov The N,N-dimethyl substitution on the carboxamide of the title compound provides a stable, polar group that can influence solubility and pharmacokinetic properties, while the core scaffold allows for further modifications to optimize biological activity.

The pyrrolidine nucleus is also a key component in the design of ligands for various receptors and enzymes. nih.govfrontiersin.org Pyrrolidine-containing polypyridines have been developed as ligands for ruthenium complexes with improved visible light absorption, indicating their potential in photodynamic therapy or as probes. acs.org The basicity of the pyrrolidine nitrogen can be modulated by substituents, which is a critical factor in designing organocatalysts and ligands for metal complexes. nih.govnih.gov

Scaffold/DerivativeTargeted Biological ActivityKey Structural FeaturesReference
5-Oxopyrrolidine DerivativesAnticancer, AntimicrobialVersatile points for diversification at N1 and C3 nih.govmdpi.com
5-Oxopyrrolidine-3-carbohydrazidesProtein Kinase InhibitionAzomethine pharmacophore nih.gov
Pyrrolidine-containing PolypyridinesImproved Visible Light Absorption in Ru ComplexesElectron-releasing pyrrolidine nucleus acs.org

Role in the Development of Supramolecular Assemblies and Host-Guest Chemistry

The amide functionality is a cornerstone of supramolecular chemistry due to its ability to form strong and directional hydrogen bonds. acs.orgacs.org The N-H donor and C=O acceptor of an amide group provide a self-complementary hydrogen bonding motif that can drive the self-assembly of molecules into well-defined nanostructures. acs.org While the tertiary amide in N,N-dimethyl-5-oxopyrrolidine-3-carboxamide lacks an N-H donor, the carbonyl oxygen can still act as a hydrogen bond acceptor, allowing it to participate in supramolecular assemblies with appropriate donor molecules.

In host-guest chemistry, the pyrrolidinone ring could act as a guest, binding within the cavity of a larger host molecule, or it could be incorporated into a larger macrocyclic structure to act as a host for smaller guest molecules. The specific stereochemistry of the pyrrolidine ring can be used to impart chirality to the host-guest complex, which is of great interest for applications in catalysis and chiral recognition.

Potential as a Building Block in Polymer Synthesis or Functional Material Design

The pyrrolidinone ring is a key component of the widely used polymer, polyvinylpyrrolidone (B124986) (PVP). nih.govwikipedia.org PVP is a water-soluble polymer with a wide range of applications in pharmaceuticals, cosmetics, and industrial processes, valued for its low toxicity and adhesive properties. wikipedia.org While N-vinylpyrrolidone is the typical monomer for PVP synthesis, the exploration of other pyrrolidone-based monomers is an active area of research to create polymers with novel properties. acs.org

This compound, with its functional groups, could potentially be modified to create a polymerizable monomer. For example, the introduction of a vinyl group or other reactive moiety would allow it to be incorporated into polymer chains. The resulting polymers could exhibit interesting properties due to the presence of the polar lactam and amide groups, potentially leading to materials with enhanced solubility, thermal stability, or specific binding capabilities. The synthesis of poly(amide-imide)s, for example, often utilizes monomers containing amide and imide functionalities to create heat-resistant polymers with good mechanical properties. kpi.ua

Polymer TypeMonomer/Building BlockKey PropertiesReference
Polyvinylpyrrolidone (PVP)N-vinylpyrrolidoneWater-soluble, low toxicity, adhesive nih.govwikipedia.org
Pyrrolidone-Based Copolymers2-(N-Acryloyloxy)ethylpyrrolidoneStimulus-responsive acs.org
Poly(amide-imide)sDiimide-dicarboxylic acids and diaminesHigh thermal stability, good mechanical properties kpi.ua

Use as a Standard or Reagent in Analytical Chemistry or Organic Synthesis Method Development

In analytical chemistry, well-characterized and stable compounds are often used as standards for method development and validation. While there is no specific information on this compound being used as a standard, its stable structure suggests it could potentially serve this purpose in chromatographic or spectroscopic methods for the analysis of related compounds.

In organic synthesis, the 5-oxopyrrolidine-3-carboxylic acid core is a versatile starting material for the synthesis of a variety of derivatives. researchgate.netresearchgate.netresearchgate.net The synthesis of this compound itself would likely proceed from the corresponding carboxylic acid via an amidation reaction. wikipedia.org This reaction is a fundamental transformation in organic chemistry, and the synthesis of this specific amide could be used as a model system for the development of new coupling reagents or reaction conditions. The pyrrolidine ring can also be synthesized through various methods, including 1,3-dipolar cycloadditions, providing a rich area for synthetic methodology development. nih.gov

Applications in Crystallization and Co-crystallization Strategies for Active Pharmaceutical Ingredients (APIs) or Other Organic Molecules

The formation of cocrystals is a widely used strategy in the pharmaceutical industry to improve the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability. nih.gov The selection of a suitable coformer is critical for successful cocrystal formation, and molecules with robust hydrogen bonding functionalities, such as carboxamides, are excellent candidates.

The carboxamide group in this compound can act as a hydrogen bond acceptor, allowing it to form heteromeric synthons with APIs that possess hydrogen bond donor groups, such as carboxylic acids or primary/secondary amides. nih.gov The disruption of the API's self-association in its crystal lattice and the formation of new, stable interactions with the coformer can lead to the formation of a cocrystal with improved properties. While specific studies involving this compound as a coformer are not available, its structural features make it a plausible candidate for exploration in cocrystallization screening studies.

Advanced Analytical Methodologies for N,n Dimethyl 5 Oxopyrrolidine 3 Carboxamide in Research Contexts

Chromatographic Methods for Purity Assessment and Enantiomeric Separation

Chromatography is the cornerstone of analytical chemistry for separating and analyzing complex mixtures. For N,N-dimethyl-5-oxopyrrolidine-3-carboxamide, various chromatographic techniques are employed to ensure chemical purity and to resolve its enantiomers, which is critical as different stereoisomers can exhibit distinct biological activities.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and enantiomeric separation of non-volatile compounds like this compound. Chiral HPLC, utilizing chiral stationary phases (CSPs), is particularly powerful for resolving enantiomers.

Method development for chiral separations often involves screening various CSPs and mobile phase compositions to achieve optimal resolution. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are widely used. A typical chiral HPLC method for a related 5-oxopyrrolidine compound involves a normal-phase mobile system, which provides excellent selectivity for enantiomers.

Table 1: Example Chiral HPLC Parameters for a 5-Oxopyrrolidine Derivative

Parameter Condition
Column Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate))
Dimensions 4.6 mm I.D. × 250 mm
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (50:50:0.3, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 220 nm

Validation of the developed HPLC method is performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. pharmaguideline.comamsbiopharma.comyoutube.comdemarcheiso17025.comich.org Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). amsbiopharma.comyoutube.comdemarcheiso17025.com

Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or degradation products. youtube.com

Linearity: Demonstrated by a direct proportional relationship between the analyte concentration and the detector response over a specified range. youtube.com

Accuracy: The closeness of the test results to the true value, often expressed as percent recovery. amsbiopharma.com

Precision: The degree of scatter between a series of measurements, assessed at both intra-day (repeatability) and inter-day (intermediate precision) levels and expressed as the relative standard deviation (%RSD). amsbiopharma.com

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. However, direct analysis of this compound by GC is challenging due to its polarity, low volatility, and the presence of amide functionality, which can lead to poor peak shape and thermal degradation.

To overcome these limitations, derivatization is employed. phenomenex.com This process chemically modifies the analyte to increase its volatility and thermal stability. fujifilm.com Common derivatization strategies for compounds containing amide and other polar functional groups include:

Silylation: This is the most common derivatization method for GC, where active hydrogens in hydroxyl, carboxyl, and amide groups are replaced with a trimethylsilyl (B98337) (TMS) group. phenomenex.comfujifilm.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. sigmaaldrich.com

Acylation: This involves introducing an acyl group into molecules with active hydrogens. Reagents like trifluoroacetic anhydride (B1165640) (TFAA) can be used to form volatile derivatives. fujifilm.com

Alkylation: This process forms esters, ethers, and amides and can be used to protect active hydrogens.

Once derivatized, the compound can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification.

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in speed, efficiency, and environmental friendliness. selvita.comnih.govchromatographyonline.com SFC uses a supercritical fluid, typically carbon dioxide (CO2), as the main component of the mobile phase. selvita.comchromatographyonline.com The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher flow rates without compromising resolution. selvita.com

For the enantiomeric separation of this compound, SFC with chiral stationary phases is highly effective. Polysaccharide-based CSPs are the most commonly used for chiral SFC. nih.gov Method development involves optimizing the composition of the mobile phase (the ratio of CO2 to an organic modifier like methanol (B129727) or ethanol), the back pressure, and the temperature to achieve the best separation. nih.govfagg.be

Table 2: Typical Chiral SFC Method Parameters

Parameter Condition
Column Polysaccharide-based CSP (e.g., Amylose or Cellulose derivative)
Mobile Phase Supercritical CO2 / Methanol (Gradient or Isocratic)
Flow Rate 2.0 - 4.0 mL/min
Back Pressure 100 - 200 bar
Temperature 35 - 40 °C
Detection UV or Mass Spectrometry (MS)

The high throughput of SFC makes it particularly suitable for screening large numbers of compounds in research and discovery environments. chromatographyonline.com

Capillary Electrophoresis (CE) for High-Resolution Separation and Analysis

Capillary Electrophoresis (CE) offers exceptionally high separation efficiency and resolution, making it a valuable tool for purity analysis. wikipedia.org This technique separates analytes based on their electrophoretic mobility in an electric field applied across a narrow-bore capillary filled with a background electrolyte (BGE). nih.gov

For a compound like this compound, which is structurally related to N,N-dimethylformamide (DMF), non-aqueous capillary electrophoresis (NACE) can be a particularly suitable approach. researchgate.net Using an organic solvent like DMF as the BGE can overcome solubility issues and alter separation selectivity compared to aqueous systems. researchgate.netnih.gov

Key parameters in CE method development include the composition and pH of the BGE, applied voltage, and capillary temperature. nih.gov The pH of the BGE is critical as it determines the charge state of the analyte and the electroosmotic flow (EOF) within the capillary. nih.gov By carefully controlling these parameters, high-resolution separations of the target compound from closely related impurities can be achieved. researchgate.netnih.govhelsinki.fi

Development of Spectrophotometric and Fluorometric Assays for Quantification in Research Samples

While chromatographic methods provide detailed separation, spectrophotometric and fluorometric assays offer simpler, often faster, and more cost-effective means of quantification, especially for routine analysis in research samples. These methods rely on the molecule either possessing an intrinsic chromophore/fluorophore or being chemically derivatized to produce one. semanticscholar.org

This compound does not have a strong native chromophore for sensitive UV-Visible spectrophotometric detection at higher wavelengths. Therefore, quantification often involves a derivatization step to introduce a colored or fluorescent tag. semanticscholar.orgtandfonline.comresearchgate.net

Spectrophotometric Assay Development: A potential approach involves a reaction that targets a functional group in the molecule to produce a colored product. tandfonline.com For example, the amide or lactam ring could potentially undergo a specific color-forming reaction, such as the hydroxamate reaction for esters and amides, which can be quantified by measuring the absorbance at a specific wavelength (λmax). researchgate.net

Fluorometric Assay Development: For higher sensitivity, a fluorometric assay can be developed. This involves reacting the compound with a fluorogenic reagent that is itself non-fluorescent but becomes highly fluorescent upon reaction with the analyte. A recent study developed a sensitive spectrofluorometric method for a drug containing a primary amine by forming a fluorescent pyrrolidone derivative through condensation with ninhydrin (B49086) and phenylacetaldehyde. nih.gov Although the target compound has a tertiary amide, similar principles of derivatizing the core structure could be explored to develop a specific assay.

Validation for these assays would include establishing linearity, accuracy, precision, and limits of detection and quantification to ensure reliable results. nih.gov

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Trace Analysis and Metabolite Identification in Research Models

Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry, are indispensable for trace-level analysis and structural elucidation of metabolites in complex biological matrices. nih.govamazonaws.comnih.gov

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for quantifying low levels of compounds in research samples such as plasma, urine, or tissue homogenates. nih.gov The HPLC system separates the analyte of interest from matrix components, and the tandem mass spectrometer provides highly selective and sensitive detection. amazonaws.com Using multiple reaction monitoring (MRM), the instrument is set to detect a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment generated from the precursor), ensuring extremely high specificity. This technique is crucial for pharmacokinetic studies and for detecting trace amounts of the compound in in vitro research models. researchgate.netnih.gov In-source cyclization of related compounds to form pyroglutamic acid has been noted as a potential artifact in LC-MS analysis, which must be controlled for through optimized chromatography and the use of isotopic internal standards. semanticscholar.org

GC-MS: Gas Chromatography-Mass Spectrometry is a primary tool for identifying unknown compounds, including metabolites. nih.gov In metabolic studies, biological samples are extracted, and the analytes are derivatized to make them volatile for GC analysis. nih.govnih.govresearchgate.net As the derivatized compounds elute from the GC column, they enter the mass spectrometer, which generates a mass spectrum—a molecular fingerprint. By comparing this spectrum to libraries of known compounds or by interpreting the fragmentation pattern, the structure of metabolites can be identified. nih.govnih.govresearchgate.net This is essential for understanding the biotransformation pathways of this compound in research models.

Future Research Directions and Emerging Perspectives for N,n Dimethyl 5 Oxopyrrolidine 3 Carboxamide

Exploration of Novel and Sustainable Synthetic Pathways for N,N-dimethyl-5-oxopyrrolidine-3-carboxamide

The synthesis of the 5-oxopyrrolidine core typically involves the reaction of itaconic acid with a primary amine. mdpi.comnih.gov For this compound, this would conceptually involve a multi-step process starting from itaconic acid to form the pyrrolidinone ring, followed by amidation to create the N,N-dimethylcarboxamide group.

Future research should prioritize the development of more sustainable and efficient synthetic routes. This includes:

Green Chemistry Approaches: Investigating the use of water as a solvent, which has been successful for the initial ring formation with some aniline derivatives, can significantly reduce environmental impact. mdpi.comnih.gov

Catalysis: Exploring novel catalysts, including biocatalysts or heterogeneous catalysts, could improve reaction yields, reduce reaction times, and allow for milder reaction conditions compared to traditional methods that may use strong acids like sulfuric acid. nih.govmdpi.com

Alternative Starting Materials: Investigating bio-based precursors to itaconic acid and dimethylamine (B145610) could further enhance the sustainability profile of the entire synthetic pathway.

A comparative table of potential synthetic strategies is outlined below.

Synthetic Strategy Traditional Approach Proposed Sustainable Approach Key Advantages of Sustainable Approach
Solvent Organic solvents (e.g., Toluene, Methanol) nih.govmdpi.comWater, Supercritical CO2, Bio-solventsReduced toxicity and environmental impact.
Catalyst Strong mineral acids (e.g., H2SO4, HCl) nih.govmdpi.comEnzymes, solid acid catalysts, photocatalystsIncreased selectivity, easier separation, reusability.
Process Multi-step with intermediate isolationOne-pot or flow chemistry processesHigher efficiency, reduced waste, improved safety.
Starting Materials Petroleum-derived itaconic acidFermentation-derived itaconic acidUtilization of renewable resources.

Deeper Mechanistic Elucidation of Its Biochemical and Molecular Interactions

The biological potential of the 5-oxopyrrolidine scaffold is significant, with derivatives showing promising anticancer and antimicrobial activities. mdpi.commdpi.comnih.gov However, the precise biochemical and molecular interactions underpinning these effects are often not fully understood. For this compound, a focused effort is needed to elucidate its mechanism of action.

Future research should involve:

Target Identification: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific cellular proteins, enzymes, or nucleic acids that the compound interacts with.

Interaction Studies: Utilizing biophysical methods like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy to characterize the binding affinity and kinetics of the compound with its identified targets.

Structural Biology: Determining the crystal structure of the compound bound to its biological target to visualize the precise molecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern its activity. scienceopen.com

Cellular Pathway Analysis: Investigating the downstream effects of target engagement on cellular signaling pathways to understand the broader biological consequences of the compound's action.

Development of Advanced Computational Models for Predicting Its Properties and Reactivity

Computational chemistry offers powerful tools to accelerate the research and development process. For this compound, developing advanced computational models can guide synthetic efforts and predict biological activity.

Key areas for future computational research include:

Quantum Mechanical Calculations: Using Density Functional Theory (DFT) to calculate the electronic structure, reactivity indices, and spectral properties of the molecule. This can provide insights into its stability and potential reaction mechanisms.

Molecular Docking and Dynamics: Simulating the interaction of this compound with potential biological targets to predict binding modes and affinities. This can help prioritize experimental screening efforts.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models based on a library of related 5-oxopyrrolidine derivatives to predict the biological activity of new, unsynthesized analogues. This can guide the design of more potent and selective compounds.

Computational Model Objective Predicted Parameters Potential Impact
Quantum Mechanics (DFT)Elucidate electronic structure and reactivity.Molecular orbitals, electrostatic potential, reaction energies.Guide synthesis and derivatization strategies.
Molecular DockingPredict binding to biological targets.Binding affinity, interaction poses, key residues.Prioritize compounds for biological screening.
QSARCorrelate chemical structure with activity.Predicted biological activity (e.g., IC50).Design new derivatives with enhanced potency.

Integration into Multidisciplinary Research Platforms (e.g., materials science, systems biology)

The potential applications of this compound extend beyond medicinal chemistry. Integrating this compound into broader multidisciplinary research platforms could unlock novel functionalities.

Materials Science: The pyrrolidinone ring is a lactam, a functional group that can participate in ring-opening polymerization. Future research could explore the use of this compound as a monomer for the synthesis of novel functional polyamides. The N,N-dimethylcarboxamide side chain could impart unique solubility or coordination properties to the resulting polymer.

Systems Biology: A systems biology approach can provide a holistic understanding of the compound's effects on complex biological networks. frontiersin.org By integrating data from genomics, proteomics, and metabolomics, researchers can model how the compound perturbs cellular systems. frontiersin.org This could reveal unexpected therapeutic applications or off-target effects, and help in designing combination therapies. frontiersin.org

Untapped Potential for Derivatization Towards New Chemical Entities with Specific Research Applications

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a versatile platform for chemical modification. researchgate.net Research on analogous structures has demonstrated that the carboxylic acid or its derivatives (e.g., esters, hydrazides) can be readily converted into a wide array of other functional groups and heterocyclic systems. nih.govnih.gov

The untapped potential for this compound lies in leveraging its core structure for the creation of new chemical entities. While the N,N-dimethylamide is generally stable, modifications can be envisioned at other positions of the pyrrolidinone ring, or by starting with a different amine in the initial synthesis. A primary research direction is the synthesis of a library of derivatives by reacting the precursor, 1-substituted-5-oxopyrrolidine-3-carbohydrazide, with various aldehydes and ketones to form hydrazones, or with diketones to form azoles like pyrroles and pyrazoles. mdpi.commdpi.com

Precursor Moiety Reactant Resulting Derivative Class Reported Biological Activity of Analogues
Carbohydrazide (B1668358)Aromatic AldehydesHydrazones nih.govnih.govAnticancer, Antimicrobial nih.govnih.gov
CarbohydrazideHexane-2,5-dioneN-(2,5-dimethyl-1H-pyrrol-1-yl) amides mdpi.commdpi.comAnticancer mdpi.com
Carboxylic Acido-PhenylenediaminesBenzimidazoles nih.govnih.govAnticancer, Antimicrobial nih.govnih.gov

Systematic derivatization could lead to the discovery of compounds with tailored properties for specific applications in medicinal chemistry, agrochemicals, or materials science.

Q & A

Basic: What are the established synthetic routes for N,N-dimethyl-5-oxopyrrolidine-3-carboxamide, and how can reaction conditions be optimized for yield?

Answer:
The compound is typically synthesized via cyclization of substituted pyrrolidine precursors. For example, diastereoselective methods involving Michael addition of acrylamides to nitrostyrenes followed by catalytic hydrogenation have been reported for analogous pyrrolidine derivatives . Optimization includes adjusting solvent polarity (e.g., THF or DMF), temperature (60–100°C), and catalyst choice (e.g., Pd/C for hydrogenation). Yield improvements (>70%) are achievable by controlling stoichiometry of reagents like ethyl glyoxylate in cyclization steps .

Advanced: What challenges arise in achieving stereochemical purity during the synthesis of this compound, and how can they be addressed?

Answer:
Stereochemical control at the 3-position carboxamide group is challenging due to competing epimerization under basic conditions. Strategies include:

  • Chiral auxiliaries : Use of (R)- or (S)-proline derivatives to direct stereochemistry during cyclization .
  • Low-temperature protocols : Reducing reaction temperatures to <0°C minimizes racemization .
  • Analytical validation : Combined HPLC (Chiralpak AD-H column) and circular dichroism (CD) spectroscopy confirm enantiomeric excess (>95%) .

Basic: What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Answer:

  • NMR : 1^1H and 13^{13}C NMR identify substituents (e.g., dimethylamide protons at δ 2.8–3.1 ppm; carbonyl at δ 170–175 ppm) .
  • X-ray crystallography : Resolves the lactam ring conformation and hydrogen-bonding networks (e.g., C=O···H–N interactions with bond lengths ~2.8–3.1 Å) .
  • IR : Confirms carbonyl stretches (1660–1680 cm1^{-1}) and amide N–H bends (3300–3450 cm1^{-1}) .

Advanced: How can researchers resolve conflicting spectral data when characterizing degradation products of this compound?

Answer:
Contradictions between theoretical and observed spectra often arise from tautomerism or solvent effects. Solutions include:

  • Multi-technique validation : Cross-reference NMR, high-resolution mass spectrometry (HRMS), and X-ray diffraction .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict tautomeric stability and vibrational frequencies .
  • Controlled degradation studies : Monitor hydrolytic pathways under acidic (pH 2) vs. basic (pH 10) conditions to isolate intermediates .

Basic: What biological activities have been reported for this compound derivatives?

Answer:
Analogous pyrrolidine carboxamides exhibit:

  • Antimicrobial activity : MIC values of 2–8 µg/mL against S. aureus via inhibition of cell wall synthesis .
  • Neurological effects : Dopamine D2 receptor modulation (IC50_{50} ~50 nM) in structural analogs like CP-135807 .
  • Anti-inflammatory action : COX-2 inhibition (IC50_{50} ~10 µM) in compounds with substituted aryl groups .

Advanced: How can researchers design experiments to elucidate the mechanism of action for this compound in neurological targets?

Answer:

  • Binding assays : Radioligand competition studies (e.g., 3^3H-spiperone for dopamine receptors) quantify affinity .
  • Molecular dynamics (MD) simulations : Analyze ligand-receptor interactions (e.g., docking to PDB 6CM4) over 100 ns trajectories .
  • Knockout models : CRISPR-edited neuronal cells lacking target receptors (e.g., D2R) validate specificity .

Basic: What stability considerations are critical for storing this compound?

Answer:

  • Temperature : Store at –20°C in airtight containers to prevent lactam ring hydrolysis .
  • Light sensitivity : Amber vials reduce photodegradation (t1/2_{1/2} increases from 7 to 30 days under UV avoidance) .
  • Solvent choice : DMSO solutions (>10 mM) are stable for ≤6 months if freeze-thaw cycles are minimized .

Advanced: How should researchers address discrepancies in reported bioactivity data across different studies?

Answer:
Discrepancies may stem from assay conditions or impurity profiles. Mitigation strategies:

  • Standardized protocols : Adopt OECD guidelines for cytotoxicity (e.g., MTT assay at 24–48 hr endpoints) .
  • Batch analysis : HPLC purity checks (>98%) and elemental analysis (C, H, N within ±0.4% theoretical) ensure consistency .
  • Meta-analysis : Use tools like RevMan to statistically reconcile IC50_{50} variations across publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.